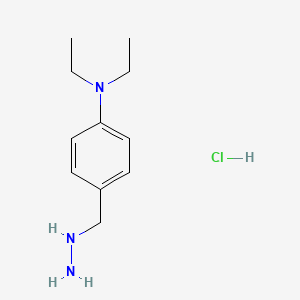

N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride

Description

N,N-Diethyl-4-(hydrazineylmethyl)aniline hydrochloride (CAS: 201530-84-9) is an organic compound with the molecular formula C₁₁H₂₀ClN₃ and a molecular weight of 229.75 g/mol. It is characterized by a central aniline ring substituted with a hydrazineylmethyl group (-CH₂-NH-NH₂) at the para position, along with N,N-diethylamine groups. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in pharmaceutical synthesis and chemical research .

The compound is commercially available in high purity (≥97%) and is offered in quantities ranging from 1 g to 25 g, indicating its utility as a reagent or intermediate .

Properties

IUPAC Name |

N,N-diethyl-4-(hydrazinylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3.ClH/c1-3-14(4-2)11-7-5-10(6-8-11)9-13-12;/h5-8,13H,3-4,9,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKMKMQBBGLEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride typically involves the reaction of N,N-diethylaniline with formaldehyde and hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature .

Industrial Production Methods: In industrial settings, the production of N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Aniline Core

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Functional Insights

Hydrazineylmethyl vs. Diazenyl-Pyridine Groups :

The diazenyl-pyridine substituent in the zinc complex (C₁₅H₁₈N₄) enables metal coordination, forming a distorted tetrahedral geometry around Zn(II). Weak intermolecular interactions (C–H⋯Cl hydrogen bonds, π–π stacking with centroid distances of 3.8–4.0 Å) stabilize its crystal lattice . In contrast, the hydrazineylmethyl group in the target compound lacks metal-binding pyridine but may participate in hydrogen bonding due to the -NH-NH₂ moiety.- Fluorinated Triazolyl Derivatives (21a/b): Compounds 21a and 21b () replace the hydrazineyl group with a triazole ring. The fluorine atom in 21b reduces symmetry and enhances dipole interactions, lowering its melting point (84°C vs. 97–98°C for non-fluorinated 21a). Such modifications are critical in drug design for tuning bioavailability .

- Benzohydrazide vs. Hydrazineylmethyl: 4-(Dimethylamino)benzohydrazide () features a carbonyl-hydrazide group, enabling stronger hydrogen bonding (lattice energy: −365.9 kJ/mol) compared to the hydrazineylmethyl analog. DFT calculations highlight its planar conformation, which may limit steric flexibility relative to the target compound .

- Industrial Relevance of Propenylamino Derivative: The propenylamino-substituted dihydrochloride (C₁₄H₂₄Cl₂N₂, CAS: 1240568-98-2) is manufactured under ISO standards as a high-purity API intermediate.

Biological Activity

N,N-Diethyl-4-(hydrazineylmethyl)aniline hydrochloride, a compound with significant biological activity, has attracted attention in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

N,N-Diethyl-4-(hydrazineylmethyl)aniline hydrochloride is characterized by the following structural formula:

- Molecular Formula : CHN·HCl

- CAS Number : 2481-94-9

- Molecular Weight : 227.75 g/mol

The compound comprises a hydrazine moiety attached to a diethyl-substituted aniline structure, which is crucial for its biological activity.

1. Anticancer Activity

N,N-Diethyl-4-(hydrazineylmethyl)aniline hydrochloride exhibits notable anticancer properties. Research indicates that derivatives of hydrazine compounds often show potent cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

- A study demonstrated that hydrazine derivatives possess IC values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). For instance, derivatives similar to N,N-Diethyl-4-(hydrazineylmethyl)aniline exhibited IC values ranging from 0.1 to 2.5 µM against these cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 0.1 |

| Compound B | HT29 | 0.15 |

| N,N-Diethyl-4-(hydrazineylmethyl)aniline | MCF7 | <2.5 |

2. Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Studies have shown that hydrazine derivatives can inhibit both Gram-positive and Gram-negative bacteria.

Research Insights:

- In vitro tests revealed that N,N-Diethyl-4-(hydrazineylmethyl)aniline hydrochloride exhibited effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported as low as 32 µg/mL against certain strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Antioxidant Activity

Antioxidant properties of N,N-Diethyl-4-(hydrazineylmethyl)aniline hydrochloride have also been explored, primarily through its ability to scavenge free radicals.

Experimental Results:

- The DPPH radical scavenging assay indicated that the compound showed a dose-dependent antioxidant effect, with significant inhibition observed at concentrations above 50 µM .

The biological activities of N,N-Diethyl-4-(hydrazineylmethyl)aniline hydrochloride can be attributed to its ability to interact with cellular targets:

- Anticancer Mechanism : It is hypothesized that the hydrazine moiety may interfere with DNA synthesis or induce apoptosis in cancer cells.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit enzymatic functions critical for bacterial survival.

- Antioxidant Mechanism : The electron-donating capacity of the hydrazine group allows it to neutralize free radicals effectively.

Q & A

Q. What are the recommended methods for determining the crystal structure of N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride?

X-ray crystallography is the gold standard. Single-crystal diffraction experiments should be performed using synchrotron radiation or a laboratory diffractometer. Structure solution can be achieved via direct methods (e.g., SIR97 for phase determination ) followed by refinement with SHELXL . For asymmetric units with multiple conformers, constraints or restraints may be required to address disorder. Validate the final structure using R-factors, residual electron density maps, and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can I verify the purity of N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride after synthesis?

Combine analytical techniques:

Q. What synthetic routes are effective for preparing N,N-Diethyl-4-(hydrazineylmethyl)aniline xhydrochloride?

A common approach involves:

N-Alkylation : React 4-(hydrazineylmethyl)aniline with diethyl sulfate in alkaline conditions.

Salt Formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

Optimize yields by controlling stoichiometry (1:1.2 molar ratio for HCl) and using inert atmospheres to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber vials at -20°C under argon to prevent hygroscopic degradation and oxidation. For short-term use, desiccate at 4°C. Monitor stability via periodic NMR (DO, 400 MHz) to detect hydrolysis or decomposition .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported intermolecular interactions for this compound?

Conflicting data (e.g., hydrogen bonding vs. dispersion dominance) can be addressed via:

- Energy Framework Analysis : Compare dispersion, electrostatic, and total interaction energies using CrystalExplorer .

- DFT Calculations : Optimize molecular clusters (B3LYP/6-311++G(d,p)) to validate experimental Hirshfeld surface contact percentages . Discrepancies may arise from solvent effects or temperature-dependent packing .

Q. What advanced techniques are suitable for analyzing structural isomers or degradation products?

- High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) : Separate protonated isomers (e.g., para- vs. ortho-substituted) at high E/N fields (>80 Td) using nitrogen drift gas .

- LC-MS/MS : Use a Q-TOF mass spectrometer with collision-induced dissociation (CID) to fragment and identify degradation products (e.g., hydrolyzed hydrazine derivatives) .

Q. How can researchers reconcile low yields in Pd-catalyzed modifications of this compound?

Q. What strategies improve the accuracy of lattice energy predictions for hydrochloride salts like this compound?

Combine experimental and computational approaches:

- Lattice Energy Calculations : Use PIXEL (CLP) or DMACRYS to partition Coulombic, polarization, and dispersion contributions .

- Thermogravimetric Analysis (TGA) : Measure dehydration/decarboxylation thresholds to refine force-field parameters in molecular dynamics simulations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.